![molecular formula C20H20Cl2F3N5O2 B2551553 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide CAS No. 2059494-48-1](/img/structure/B2551553.png)

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

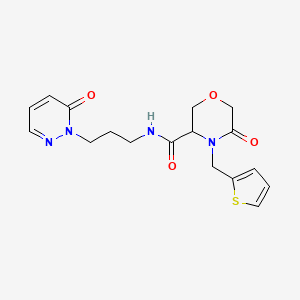

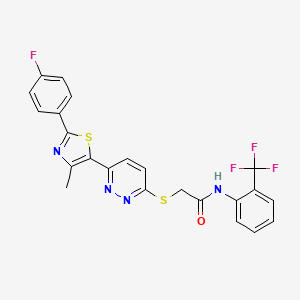

The compound of interest, 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide, is a structurally complex molecule that may be related to the family of benzamide-based ligands designed for targeting dopamine receptors, particularly the D(4) subtype. These ligands have been studied for their potential use in positron emission tomography (PET) imaging and as therapeutic agents for various neurological conditions.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the design and synthesis of N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with structural similarities to our compound of interest, involved modifications to improve receptor affinity, selectivity, and brain penetration . The synthesis process typically includes the formation of the piperazine ring, attachment of the pyridinyl group, and subsequent modifications to the benzamide moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their affinity and selectivity towards dopamine receptors. Structural modifications, such as changes to the amide bond or the alkyl chain length, can significantly impact the binding profile of these compounds at the D(4) receptor, as well as at other receptors like D(2), serotonin 5-HT(1A), and adrenergic alpha(1) . The presence of a chlorophenyl piperazine moiety and a methoxybenzamide group has been shown to confer high affinity and selectivity for the D(4) receptor .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the piperazine ring and the benzamide moiety. For example, the methoxy group of N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide was successfully radiolabeled with carbon-11, indicating that these compounds can undergo reactions suitable for the development of PET tracers . The synthesis of related compounds often involves cycloaddition reactions, as seen in the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists .

Physical and Chemical Properties Analysis

The physicochemical properties of benzamide derivatives, such as lipophilicity, are tailored to optimize brain penetration and minimize nonspecific binding. Compounds with log P values in the range of 2.37-2.55 have been shown to rapidly enter the central nervous system in animal models . The specific physical and chemical properties of the compound of interest would need to be determined experimentally, but it is likely that they would be designed to be conducive to its activity as a ligand for neurological receptors.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research efforts have led to the synthesis of novel compounds, exploring their potential as therapeutic agents. For example, the study on the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted the creation of new heterocyclic compounds with significant anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020) [https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].

Receptor Binding and Signaling

Another area of application involves studying the interaction of compounds with specific receptors, which is crucial for understanding their pharmacological effects. The derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]piperazines (p-MPPI) as 5-HT1A ligands offer insights into the receptor binding affinities, which are vital for designing drugs targeting serotonergic systems (Z. Zhuang, M. Kung, S. Chumpradit, M. Mu, H. Kung, 1994) [https://consensus.app/papers/derivatives-zhuang/f277350c21e557d78770316423dfee8b/?utm_source=chatgpt].

Pharmacological Activity

The development of compounds with specific pharmacological activities, such as antiemetic, analgesic, antiserotonin, and spasmolytic properties, represents another significant application. The synthesis and evaluation of 4-piperazino-5-methylthiopyrimidines highlighted their potential as new antiemetic agents, demonstrating the diverse pharmacological profiles that can be achieved through chemical synthesis (G. Mattioda, P. Obelianne, H. Gauthier, G. Loiseau, R. Millischer, A. Donadieu, M. Mestre, 1975) [https://consensus.app/papers/synthesis-properties-mattioda/025fe217b3c7569a870236a19799ad75/?utm_source=chatgpt].

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, trifluoromethylpyridine and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds .

Propriétés

IUPAC Name |

2-[(2-chloroacetyl)amino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2F3N5O2/c1-26-19(32)14-9-13(2-3-16(14)28-17(31)10-21)29-4-6-30(7-5-29)18-15(22)8-12(11-27-18)20(23,24)25/h2-3,8-9,11H,4-7,10H2,1H3,(H,26,32)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCHOMIIQFISRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)

![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)